molecular formula C11H13ClF3N3O4S3 B1678995 Polythiazide CAS No. 346-18-9

Polythiazide

Cat. No. B1678995
CAS RN: 346-18-9
M. Wt: 439.9 g/mol
InChI Key: CYLWJCABXYDINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polythiazide is a thiazide diuretic used in the management of hypertension and treatment of edema . It is a small molecule with actions and uses similar to those of hydrochlorothiazide .


Synthesis Analysis

A recent study published in Nature by Fan et al. identified the structure of human NCC alone and in complex with a thiazide diuretic using cryo-electron microscopy . The study provides a major step toward better understanding the NCC biology and mechanism of action of thiazide diuretics .


Molecular Structure Analysis

The sodium-chloride cotransporter (NCC) is a protein dimer central to sodium handling by the kidney and is the target of an important class of drug for high blood pressure called thiazide diuretics . Structures of human NCC with and without a bound thiazide diuretic provide insights into NCC transport function and drug inhibition .


Chemical Reactions Analysis

As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water .


Physical And Chemical Properties Analysis

Polythiazide is a small molecule with an average weight of 439.882 and a chemical formula of C11H13ClF3N3O4S3 . It is a crystalline or white powder .

Scientific Research Applications

Pharmacological Properties and Efficacy

Polythiazide has been extensively studied for its pharmacological properties. It's identified as a highly potent, orally active diuretic agent. In various studies, polythiazide demonstrated a prolonged duration of action, with diuretic effects noticeable up to 24 hours after oral administration. This extended duration of action is consistent with its plasma half-life, which was reported to be approximately 25.7 hours in human subjects. This long-lasting effect makes polythiazide a candidate for conditions requiring sustained diuretic action (Hobbs & Twomey, 1978).

Comparative Studies with Other Diuretics

Polythiazide has been compared with other diuretics like chlorothiazide in clinical settings. One such study focused on evaluating their antihypertensive properties in a double-blind comparison. The study concluded that both polythiazide and chlorothiazide significantly reduced blood pressure compared to a placebo. This study also noted that polythiazide was about 250 times as potent as chlorothiazide, suggesting a strong efficacy at lower dosages (Spiekerman, Achor, Berge, & McGuckin, 1963).

Combination Therapy in Hypertension

Polythiazide has been evaluated in combination with other antihypertensive agents like prazosin. Studies have shown that this combination is effective in controlling hypertension that is not responsive to diuretics alone. The efficacy of this combination therapy is significant, especially in patients with moderate to severe hypertension (Oh, Carroll, Cruz, Whang, & Lejano, 1975).

Effects on Cardiac Muscle Mass

In a study evaluating the impact of antihypertensive therapy on cardiac muscle mass, polythiazide was used in combination with trimazosin. The study observed that this combination therapy did not cause significant changes in left ventricular muscle mass in hypertensive subjects, suggesting its safety in long-term hypertension management (Drayer, Gardin, Weber, & Aronow, 1983).

Safety And Hazards

Polythiazide is generally safe for use but it may cause dizziness, drowsiness, lightheadedness, fainting, or blurred vision . These effects may be worse if you take it with alcohol or certain medicines .

Future Directions

The polythiazide-bound NCC structure lays the foundation for the rational design of new modulators of NCC activity that could be more specific to the protein, and therefore could have fewer side effects .

properties

IUPAC Name

6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWJCABXYDINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O4S3
Record name POLYTHIAZIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

346-18-9
Record name Polythiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6025939
Record name Polythiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white powder. (NTP, 1992), Solid
Record name POLYTHIAZIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polythiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L
Record name POLYTHIAZIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name POLYTHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Polythiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like polythiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of polythiazide may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/, GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/, BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for POLYTHIAZIDE (8 total), please visit the HSDB record page.
Record name Polythiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name POLYTHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Renese

Color/Form

WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL

CAS RN

346-18-9, 96783-10-7
Record name POLYTHIAZIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polythiazide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polythiazide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polythiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name polythiazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Polythiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polythiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36780APV5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYTHIAZIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWY93BD8RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYTHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Polythiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

396.5 °F (NTP, 1992), 202.5 °C, 214 °C
Record name POLYTHIAZIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polythiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name POLYTHIAZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Polythiazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polythiazide
Reactant of Route 2
Reactant of Route 2
Polythiazide
Reactant of Route 3
Reactant of Route 3
Polythiazide
Reactant of Route 4
Polythiazide
Reactant of Route 5
Reactant of Route 5
Polythiazide
Reactant of Route 6
Reactant of Route 6
Polythiazide

Citations

For This Compound
1,910
Citations
DC Hobbs, TM Twomey - Clinical Pharmacology & …, 1978 - Wiley Online Library
An assay for polythiazide, sufficiently sensitive to measure plasma concentrations of this high‐potency diuretic agent, has been developed. The assay is based on acid hydrolysis to …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
A Scriabine, B Korol, B Kondratas… - Proceedings of the …, 1961 - journals.sagepub.com
… But even on the basis of a 5 hour observation period polythiazide is one of the … of polythiazide action shown in this study was confirmed in recent clinical investigation( 17). Polythiazide …
Number of citations: 20 journals.sagepub.com
ET O'Brien, J MacKinnon - British Heart Journal, 1972 - ncbi.nlm.nih.gov
Twenty-seven patients with severe hypertension were treated initially with propranolol alone, and polythiazide was later added. The mean pretreatment blood pressure was 205/I24 …
Number of citations: 78 www.ncbi.nlm.nih.gov
T Gelbrich, MF Haddow, UJ Griesser - … Crystallographica Section E …, 2010 - scripts.iucr.org
The crystal structure of the title compound, C11H13ClF3N3O4S3 (systematic name: 6-chloro-2-methyl-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-…
Number of citations: 14 scripts.iucr.org
RE Spiekerman, RWP Achor, KG Berge, WF McGuckin - JAMA, 1963 - jamanetwork.com
… The chlorothiazide was given twice daily in doses of 500 mg; the polythiazide (250 times as … treatment with polythiazide. Disturbing side effects from either polythiazide or chlorothiazide …
Number of citations: 7 jamanetwork.com
P Lund‐Johansen - Acta medica scandinavica, 1970 - Wiley Online Library
Thirty‐eight men with untreated essential hypertension in WHO stage 1 or II, aged 19–57 years, all working, have been studied ambulatorily. Oxygen consumption, heart rate, cardiac …
Number of citations: 166 onlinelibrary.wiley.com
TNV Prasad, EV Rao, BS Sastry, CSP Sastry… - Analytical Profiles of …, 1991 - Elsevier
Publisher Summary This chapter discusses the polythiazide. Polythiazide is an orally effective non-mercurial diuretic and antihypertensive drug supplied as a tablet alone or in …
Number of citations: 3 www.sciencedirect.com
A Sheth, CI Jarowski - Drug Development and Industrial Pharmacy, 1990 - Taylor & Francis
… polythiazide … polythiazide in simulated gastric fluid and alcohol obeyed Beer's Law. Prepara.tion of a Powdered Solution of Polythiazide An accurately measured volume of polythiazide …
Number of citations: 56 www.tandfonline.com
HS Kim - Korean Circulation Journal, 1985 - synapse.koreamed.org
The antihypertensive effect of Minizide(0.5mg prazosin hydrochloride and 0.25mg polythiazide per tablet)was evaluated in 30 patients with essential hypertension with a dosage of one …
Number of citations: 7 synapse.koreamed.org
J Dokladalova, SJ Coco, PR Lemke, GT Quercia… - … of Chromatography B …, 1981 - Elsevier
… polythiazide and prazosin using a single plasma sample, it was necessary to develop a more practical procedure for polythiazide … an HPLC procedure for polythiazide, using epithiazide (…
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.